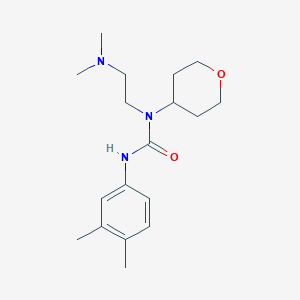

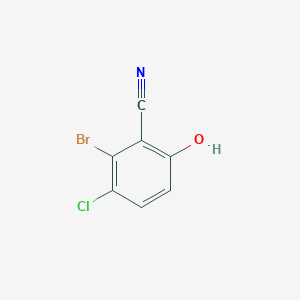

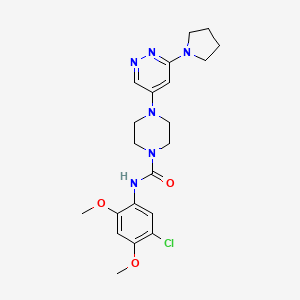

2-Bromo-3-chloro-6-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

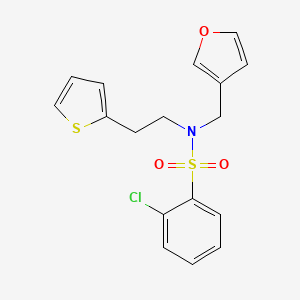

2-Bromo-3-chloro-6-hydroxybenzonitrile (BCH) is an organic compound that has been widely used in a variety of scientific fields, such as organic synthesis and pharmaceutical research. BCH is a versatile compound due to its unique structure, which consists of a bromine atom, a chlorine atom, and a hydroxy group attached to a benzonitrile moiety. This compound has been studied extensively over the past few decades, with much of the research focusing on its synthesis methods, scientific applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Herbicide Resistance and Detoxification

One notable application involves the genetic engineering of plants for herbicide resistance. A specific nitrilase gene, capable of detoxifying bromoxynil (a related compound), was introduced into plants, conferring resistance to the herbicide by converting it into a non-toxic metabolite. This approach illustrates the potential for using similar strategies to develop resistance against herbicides like 2-Bromo-3-chloro-6-hydroxybenzonitrile, should it possess herbicidal properties (Stalker, McBride, & Malyj, 1988).

Environmental Degradation and Toxicity

Research on the biotransformation of bromoxynil under various anaerobic conditions revealed that it is degraded via reductive debromination, followed by further transformations. This study provides insights into the environmental fate and degradation pathways of halogenated aromatic nitriles, which could be relevant for assessing the environmental impact of 2-Bromo-3-chloro-6-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Chemical Properties and Reactions

Investigations into the photochemistry of halogenated phenols have shown that the presence of a cyano group significantly affects their photoreactivity, leading to various transformation products. This research highlights the importance of structural features in determining the chemical behavior of compounds like 2-Bromo-3-chloro-6-hydroxybenzonitrile under environmental conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).

Potential Applications in Environmental Remediation

The ability of certain bacterial strains to utilize bromoxynil as a nitrogen source and transform it into less harmful products suggests a potential application in bioremediation strategies. Similar microbial pathways could be explored for the degradation and detoxification of 2-Bromo-3-chloro-6-hydroxybenzonitrile, contributing to environmental cleanup efforts (McBride, Kenny, & Stalker, 1986).

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-6-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPLXONWTACQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-hydroxybenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)

![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)

![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)